CAS number for 4-Nitro-3-(pyrrolidin-1-yl)benzamide derivatives
CAS number for 4-Nitro-3-(pyrrolidin-1-yl)benzamide derivatives
An In-depth Technical Guide to 4-Nitro-3-(pyrrolidin-1-yl)benzamide and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Nitro-3-(pyrrolidin-1-yl)benzamide and its derivatives, a class of compounds with significant potential in medicinal chemistry. While a specific CAS number for the parent compound, 4-Nitro-3-(pyrrolidin-1-yl)benzamide, is not readily found in public chemical databases, this guide synthesizes information on closely related analogs, their synthesis, and their biological activities. By examining the established chemistry and pharmacology of this structural class, we aim to provide researchers and drug development professionals with the foundational knowledge required to explore its therapeutic potential. The narrative focuses on synthetic strategies, analytical characterization, and the diverse biological roles these molecules play, from antimicrobial to anti-inflammatory agents.
Introduction: The Chemical and Biological Significance of Nitrobenzamides
The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. The incorporation of a nitro group (NO₂) can profoundly influence a molecule's physicochemical properties and biological activity. The nitro group is a strong electron-withdrawing group, which can modulate the reactivity of the aromatic ring and participate in crucial hydrogen bonding interactions with biological targets.[1] Furthermore, the pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a common feature in many natural products and synthetic compounds, often conferring improved solubility and metabolic stability.[2]
The combination of these moieties in the 4-Nitro-3-(pyrrolidin-1-yl)benzamide framework suggests a class of molecules with significant, yet underexplored, therapeutic potential. This guide delves into the synthesis and known biological activities of this family of compounds, providing a technical foundation for further research and development.
CAS Number and Identification of Related Analogs
A diligent search of chemical databases does not yield a specific CAS Registry Number for 4-Nitro-3-(pyrrolidin-1-yl)benzamide. This indicates that the compound may not have been synthesized or characterized in the public domain, or it may be a novel entity. However, several structurally related compounds and precursors have been identified and assigned CAS numbers, which are crucial for sourcing starting materials and understanding the broader chemical landscape.
| Compound Name | Structure | CAS Number | Reference |
| 4-Nitrobenzamide | 619-80-7 | [3][4] | |
| 4-Nitro-3-(pyrrolidin-3-yloxy)benzamide | 917943-03-4 | [5] | |
| 3-Nitro-4-(pyrrolidin-1-yl)benzaldehyde | 284679-97-6 | ||
| 3-Nitro-N-(3-pyridinylmethyl)-4-(1-pyrrolidinyl)benzamide | Not Available | [6] |
Synthetic Strategies and Methodologies
The synthesis of 4-Nitro-3-(pyrrolidin-1-yl)benzamide derivatives typically relies on a well-established reaction mechanism in aromatic chemistry: Nucleophilic Aromatic Substitution (SNAr). The strong electron-withdrawing effect of the nitro group at the para-position activates the carbon atom at the meta-position for nucleophilic attack by an amine, such as pyrrolidine.
General Synthetic Workflow
The logical synthetic route involves the reaction of a suitable 4-nitrobenzoic acid derivative, activated at the 3-position with a good leaving group (e.g., fluorine or chlorine), with pyrrolidine. The resulting carboxylic acid can then be converted to the primary benzamide.
Caption: Synthetic workflow for 4-Nitro-3-(pyrrolidin-1-yl)benzamide.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative example based on standard procedures for SNAr and amidation reactions.[7][8]
Step 1: Synthesis of 3-(Pyrrolidin-1-yl)-4-nitrobenzoic acid
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To a solution of 3-fluoro-4-nitrobenzoic acid (1.0 eq) in dimethyl sulfoxide (DMSO), add potassium carbonate (K₂CO₃, 2.5 eq).
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Add pyrrolidine (1.2 eq) dropwise to the stirring mixture at room temperature.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the mixture to room temperature and pour it into ice-water.
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Acidify the aqueous solution with hydrochloric acid (HCl) to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to yield 3-(pyrrolidin-1-yl)-4-nitrobenzoic acid.
Step 2: Synthesis of 4-Nitro-3-(pyrrolidin-1-yl)benzamide
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Suspend the 3-(pyrrolidin-1-yl)-4-nitrobenzoic acid (1.0 eq) from Step 1 in thionyl chloride (SOCl₂) and add a catalytic amount of dimethylformamide (DMF).
-
Reflux the mixture for 1-2 hours until the solid dissolves completely.[7]
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Remove the excess thionyl chloride under reduced pressure to obtain the crude acid chloride.
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Dissolve the crude acid chloride in a suitable solvent (e.g., dichloromethane) and add it dropwise to a cooled (0 °C) solution of concentrated ammonium hydroxide.
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Stir the mixture vigorously for 1 hour, allowing it to warm to room temperature.
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Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate to yield the crude product.
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Purify the crude product by recrystallization or column chromatography to obtain pure 4-Nitro-3-(pyrrolidin-1-yl)benzamide.
Biological Activity and Therapeutic Potential
While data on the specific target compound is scarce, the broader class of nitrobenzamide and pyrrolidine derivatives exhibits a wide range of biological activities. This allows for informed predictions about the potential therapeutic applications of this chemical series.
Summary of Known Biological Activities
| Biological Activity | Derivative Class | Key Findings | References |
| Antimicrobial | 4-Nitrobenzamides | Derivatives show activity against various bacterial strains. The synthesis of novel derivatives is a strategy to combat antimicrobial resistance.[9][10][11] | |
| Anti-inflammatory | Nitrobenzamides | Certain derivatives inhibit nitric oxide (NO) production in macrophages and suppress the expression of inflammatory mediators like COX-2, IL-1β, and TNF-α.[12][13] | |
| Anticancer | N-Substituted Benzamides | Some derivatives display anti-proliferative activity against various cancer cell lines, including MCF-7 and MDA-MB-231.[7] | |
| Enzyme Inhibition | 4-(Pyrrolidin-3-yl)benzonitriles | Pyrrolidine-containing compounds have been developed as potent and selective inhibitors of enzymes like Lysine Specific Demethylase 1 (LSD1), an important target in cancer therapy.[14][15] | |
| Antidiabetic | 4-Nitro-N-(piperidin-4-yl)benzamides | Structurally similar piperidine derivatives act as GPR119 agonists, promoting insulin secretion.[16] |
Potential Mechanism of Action: Anti-inflammatory Pathway
Many nitro-substituted aromatic compounds exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. A plausible mechanism for 4-Nitro-3-(pyrrolidin-1-yl)benzamide derivatives is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a central regulator of inflammation.
Caption: Potential anti-inflammatory mechanism via NF-κB pathway inhibition.
Conclusion and Future Directions
The 4-Nitro-3-(pyrrolidin-1-yl)benzamide scaffold represents a promising starting point for the development of novel therapeutic agents. While the parent compound remains to be fully characterized in the public literature, established synthetic routes and a wealth of data on related analogs provide a solid foundation for its exploration. The diverse biological activities associated with this chemical class, including antimicrobial, anti-inflammatory, and anticancer effects, highlight its potential in addressing significant unmet medical needs. Future research should focus on the definitive synthesis and characterization of the title compound and its derivatives, followed by systematic screening to elucidate their full pharmacological profile and mechanism of action. Such efforts could unlock new avenues for the development of next-generation therapeutics.
References
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Tumer, T., Onder, F. C., et al. (2017). Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity. Semantic Scholar. Retrieved from [Link]
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Anonymous. (2025). Synthesis, characterization and In-silico study of some 4-nitro-N-(piperidin-4-yl)benzamide derivatives as GPR119 agonists for the treatment of diabetes. ResearchGate. Retrieved from [Link]
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